molecular formula C19H21F3N2O2 B10857160 ethyl 2-[3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]acetate

ethyl 2-[3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]acetate

Cat. No.: B10857160
M. Wt: 366.4 g/mol
InChI Key: WOERTJPEDOUEDS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of JNJ-28583113 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound has been synthesized and tested in vitro for its pharmacological properties .

Chemical Reactions Analysis

JNJ-28583113 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidative products.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its pharmacological activity.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

JNJ-28583113 has several scientific research applications, including:

    Chemistry: The compound is used as a tool to study the TRPM2 cation channel and its role in various biochemical pathways.

    Biology: JNJ-28583113 is employed in research to understand the mechanisms of cell death, cytokine release, and oxidative stress in microglia.

    Medicine: The compound has potential therapeutic applications in treating central nervous system disorders such as neuropathic pain, bipolar disorder, and Alzheimer’s disease.

    Industry: JNJ-28583113 is used in the development of new pharmacological agents targeting TRPM2

Mechanism of Action

JNJ-28583113 exerts its effects by antagonizing the TRPM2 cation channel. This inhibition blocks the phosphorylation of glycogen synthase kinase 3 alpha and beta subunits, protecting cells from oxidative stress-induced cell death and reducing cytokine release in response to pro-inflammatory stimuli. The compound is brain-penetrant but is rapidly metabolized in vivo, indicating the need for further optimization for systemic dosing .

Comparison with Similar Compounds

Similar compounds to JNJ-28583113 include other TRPM2 antagonists such as tatM2NX. While both compounds inhibit TRPM2, JNJ-28583113 has shown superior in vitro pharmacology but requires optimization for in vivo applications. TatM2NX, on the other hand, has demonstrated potent antagonistic effects with an IC50 of 396 nanomolar .

Similar Compounds

Properties

Molecular Formula

C19H21F3N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-[3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]acetate

InChI

InChI=1S/C19H21F3N2O2/c1-2-26-17(25)12-24-16-7-5-3-4-6-15(16)18(23-24)13-8-10-14(11-9-13)19(20,21)22/h8-11H,2-7,12H2,1H3

InChI Key

WOERTJPEDOUEDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CCCCC2)C(=N1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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